![molecular formula C17H18N6S B2989907 4-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine CAS No. 2034362-45-1](/img/structure/B2989907.png)
4-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thieno[3,2-d]pyrimidine derivative that has been synthesized using advanced techniques.
Aplicaciones Científicas De Investigación
Anticancer Agents
Thieno[3,2-d]pyrimidines, incorporating a piperazine unit, have been designed and synthesized as potential anticancer agents based on the structure of protein tyrosine kinase inhibitors. The synthesis process involves starting from mercaptoacetic acid to obtain 4-chlorothieno[3,2-d]pyrimidine, which is then reacted with piperazine derivatives. These novel compounds were aimed to serve as putative anticancer agents, with their structures confirmed through 1H NMR and HRMS techniques (H. Min, 2012).
Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) Inhibitor
A novel kind of selective VEGFR3 inhibitors has been discovered, consisting of thieno[2,3-d]pyrimidine derivatives. These compounds, particularly one with significant potency (IC50 = 110.4 nM) and selectivity approximately 100 times more than VEGFR1 and VEGFR2, inhibited the proliferation and migration of VEGF-C-induced human dermal lymphatic endothelial cells, MDA-MB-231, and MDA-MB-436 cells by inactivating the VEGFR3 signaling pathway. This research suggests a promising direction for the treatment of metastatic breast cancer (Yang Li et al., 2021).
Antimicrobial Agents
Derivatives of thieno[3,2-d]pyrimidine have been synthesized and evaluated as antimicrobial agents. This includes the synthesis of 3-substituted-7-(2-chloro-6-ethoxypyridin-4-yl)-9-(2,4-dichlorophenyl)-2-methylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives. These compounds were tested against selected gram-positive pathogens, showing MIC values comparable or superior to standard treatments. The study aimed at discovering new antimicrobial agents through innovative chemical structures (A. A. Fayed et al., 2014).
Antitubercular and Antileishmaniasis Agents
Research into thieno[3,2-d]pyrimidine derivatives has also explored their use as potential antitubercular and antileishmaniasis agents. The focus on identifying novel therapeutic options for these diseases highlights the versatility and potential of thieno[3,2-d]pyrimidine derivatives in addressing global health challenges (A. M. Thompson et al., 2016).
Mecanismo De Acción
Target of Action
Related compounds such as pyrimidinylpiperazine derivatives are known to act as antagonists of the α2-adrenergic receptor . They also exhibit partial agonist activity at the 5-HT1A receptor . These receptors play crucial roles in neurotransmission, affecting various physiological and psychological processes.
Mode of Action
Similar compounds have been shown to interact with their targets by binding to the active sites of the receptors, thereby modulating their activity .
Biochemical Pathways
Related compounds have been associated with the modulation of the pi3k/akt signaling pathway , which plays a critical role in cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.
Result of Action
Related compounds have been shown to induce apoptosis of tumor cells , suggesting potential anti-cancer effects.
Análisis Bioquímico
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
4-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine can have various effects on cells. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the biochemical environment .
Molecular Mechanism
It is known that it can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes potential changes in the compound’s stability, degradation, and long-term effects on cellular function . These effects can vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes potential threshold effects, as well as potential toxic or adverse effects at high doses . These effects can vary depending on the specific animal model and experimental conditions .
Metabolic Pathways
This compound may be involved in various metabolic pathways . This includes potential interactions with various enzymes and cofactors, as well as potential effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues can vary depending on the specific biochemical context . This includes potential interactions with various transporters or binding proteins, as well as potential effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can vary depending on the specific biochemical context . This includes potential targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6S/c1-2-12(1)13-3-4-15(21-20-13)22-6-8-23(9-7-22)17-16-14(5-10-24-16)18-11-19-17/h3-5,10-12H,1-2,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQMWSCOKLZMPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC5=C4SC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2989826.png)
![N-(2-chloro-4-methylphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2989828.png)
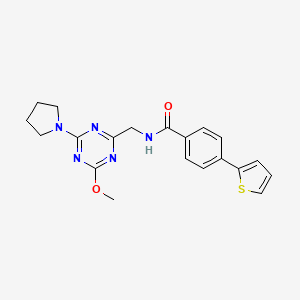
![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2989830.png)
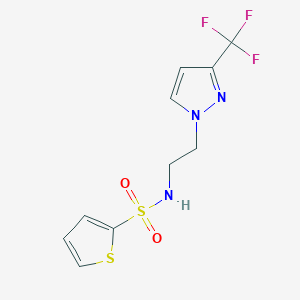
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate](/img/structure/B2989833.png)
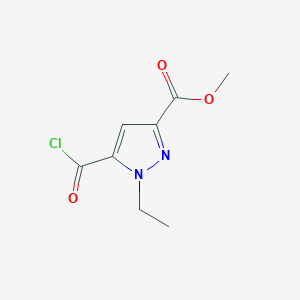
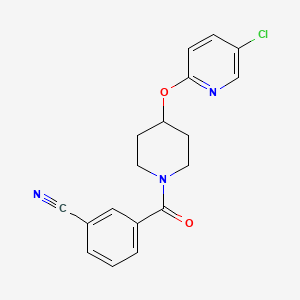
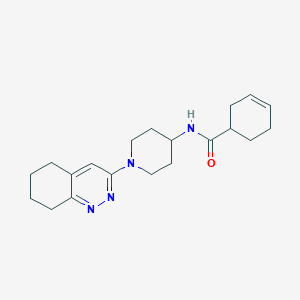

![N-[(4-fluorophenyl)methyl]-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2989840.png)
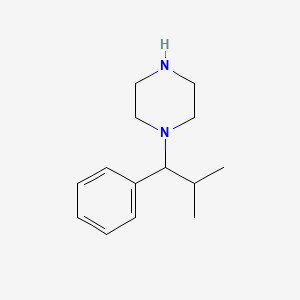
![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2989842.png)
![2-[2-(1-Adamantyl)ethyl]isoindoline-1,3-dione](/img/structure/B2989845.png)